molecular formula C20H21BrClN3O2S B2408182 (Z)-4-chloro-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180034-97-2

(Z)-4-chloro-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2408182
CAS No.: 1180034-97-2
M. Wt: 482.82
InChI Key: PUPTXRIPBOSTRP-KGYDJYTLSA-N
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Description

The compound is a type of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones are heterocyclic compounds that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .


Molecular Structure Analysis

The compound contains a quinazolinone core, a morpholino group, and a methoxyphenyl group. The morpholino group is a six-membered ring containing one nitrogen and one oxygen atom. The methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) substituent .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including cyclization, ring-opening, and electrophilic substitution . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the morpholino and methoxy groups in this compound would likely make it more soluble in polar solvents .

Scientific Research Applications

Quantum Chemical Studies

  • Corrosion Inhibition : A study on thiadiazolines, including a similar compound, demonstrates their potential as corrosion inhibitors for mild steel in acidic mediums. Quantum chemical parameters were correlated with inhibition efficiency, highlighting the relevance of molecular structure to corrosion resistance (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

Synthesis and Pharmacological Evaluation

  • Antimicrobial Properties : A study on pyrazolines-based thiazolidin-4-one derivatives, closely related to the compound , showcased properties potentially useful in anti-cancer and HIV treatments. These compounds also demonstrated significant antimicrobial activities (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Crystal Structure Analysis

  • Structural Comparison : Research on (oxothiazolidin-2-ylidene)acetamides, including compounds structurally similar to the query compound, provided insights into their crystal structures, offering a basis for further chemical exploration (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anticancer and Antimicrobial Activity

  • Apoptosis Induction and Anticancer Properties : A series of 4-anilinoquinazolines, including a similar compound, were identified as inducers of apoptosis and inhibitors of cell proliferation in cancer cells, highlighting their potential as anticancer agents (Sirisoma et al., 2008).

Synthesis and Biological Evaluation

  • Molluscicidal Agent : A study on the synthesis and biological evaluation of a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, which is structurally related, demonstrated its potential as a molluscicidal agent (Duan et al., 2014).

Future Directions

Further studies could be conducted to investigate the biological activities of this compound, such as its potential anticancer or anti-inflammatory effects. Additionally, research could be done to optimize its synthesis and explore other chemical reactions it can undergo .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S.BrH/c1-25-18-4-2-3-15(13-18)19-14-27-20(22-17-7-5-16(21)6-8-17)24(19)23-9-11-26-12-10-23;/h2-8,13-14H,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPTXRIPBOSTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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